

Technical Guide: Physical Properties of Butyl Aminoacetate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl aminoacetate hydrochloride*

Cat. No.: B086200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl aminoacetate hydrochloride, systematically known as tert-butyl 2-aminoacetate hydrochloride and often referred to as Glycine tert-butyl ester hydrochloride, is a crucial reagent in synthetic organic chemistry.^[1] Its primary application lies in peptide synthesis, where the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of glycine. This guide provides a comprehensive overview of the physical properties of **Butyl aminoacetate hydrochloride**, complete with experimental protocols and a synthesis workflow.

Chemical Identity

Identifier	Value
Chemical Name	tert-Butyl 2-aminoacetate hydrochloride
Synonyms	Glycine tert-butyl ester hydrochloride, H-Gly-OtBu HCl
Molecular Formula	C6H14CINO2
Molecular Weight	167.63 g/mol [1]
CAS Number	27532-96-3 [1]
InChI	InChI=1S/C6H13NO2.C1H/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H [1]
SMILES	CC(C)(C)OC(=O)CN.CI [1]

Physical Properties

A summary of the key physical properties of **Butyl aminoacetate hydrochloride** is presented below.

Property	Value	Source
Appearance	White to pale cream crystalline powder, chunks, or lumps.	[2]
Melting Point	141-143 °C	
Boiling Point	Not available (decomposes)	
Solubility	Soluble in water and methanol. [2]	
pKa	Data not available	

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of **Butyl aminoacetate hydrochloride**.

Melting Point Determination

The melting point of **Butyl aminoacetate hydrochloride** can be determined using a standard capillary melting point apparatus.

Methodology:

- Sample Preparation: A small amount of the dry crystalline **Butyl aminoacetate hydrochloride** is placed in a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
- Heating: The sample is heated at a steady rate of 1-2 °C per minute.
- Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. The melting point is reported as this range.[3][4][5][6]

Solubility Determination

The solubility of **Butyl aminoacetate hydrochloride** in a given solvent can be determined by the equilibrium saturation method.

Methodology:

- Saturation: An excess amount of **Butyl aminoacetate hydrochloride** is added to a known volume of the solvent (e.g., water, methanol) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
- Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
- Quantification: The concentration of **Butyl aminoacetate hydrochloride** in the saturated solution is determined using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation) or spectroscopic methods.[7][8][9][10][11]

Spectroscopic Analysis

4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Butyl aminoacetate hydrochloride**.

Methodology:

- Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[\[1\]](#)
- Data Acquisition: The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm^{-1}).
- Analysis: The characteristic absorption bands for the amine hydrochloride, ester carbonyl, and C-O bonds are identified.

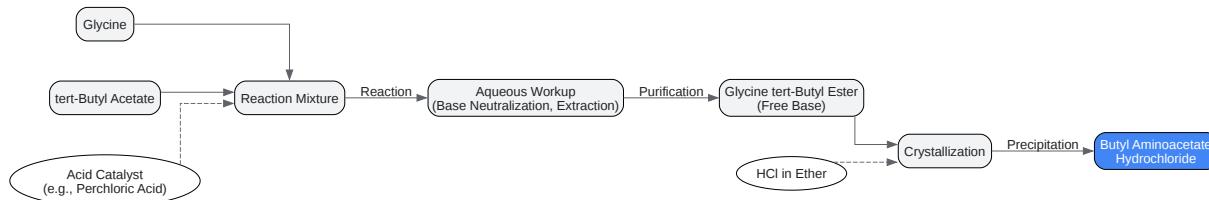
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure.

Methodology:

- Sample Preparation: A small amount of **Butyl aminoacetate hydrochloride** is dissolved in a suitable deuterated solvent (e.g., D_2O , CD_3OD).
- Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer.
- Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of the molecule.

4.3.3. Mass Spectrometry (MS)


Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Methodology:

- Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate ions of the molecule.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.
- Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern can provide further structural information.

Synthesis Workflow

The following diagram illustrates a common synthetic route for **Butyl aminoacetate hydrochloride**, starting from glycine and tert-butyl acetate.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Butyl Aminoacetate Hydrochloride**.

This workflow outlines the esterification of glycine with tert-butyl acetate in the presence of an acid catalyst, followed by workup to isolate the free base, and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.[\[12\]](#)[\[13\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycine tert-butyl ester hydrochloride | C6H14CINO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycine tert-butyl ester hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. davjalandhar.com [davjalandhar.com]
- 4. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. thinksrs.com [thinksrs.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. [PDF] The Solubility of Amino Acids in Various Solvent Systems | Semantic Scholar [semanticscholar.org]
- 12. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 13. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Butyl Aminoacetate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086200#what-are-the-physical-properties-of-butyl-aminoacetate-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com